molecular formula C18H17NO3 B15195482 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone CAS No. 69895-70-1

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone

Cat. No.: B15195482
CAS No.: 69895-70-1
M. Wt: 295.3 g/mol
InChI Key: FJNIEHHQRGYTSQ-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, dye production, and organic synthesis. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with dimethylaminoethanol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

    Biology: Studies have shown its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer.

    Industry: This compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. It targets key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. By inhibiting these proteins, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-(Dimethylamino)ethoxy)anthra-9,10-quinone is unique compared to other anthraquinone derivatives due to its specific functional groups and their effects on its chemical properties. Similar compounds include:

    1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Known for its cytotoxicity towards cancer cells.

    3-(3-alkylaminopropoxy)-9,10-anthraquinone: Another derivative with potential anticancer properties.

These compounds share a common anthraquinone core but differ in their substituents, which influence their biological activities and applications.

Properties

CAS No.

69895-70-1

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-[2-(dimethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C18H17NO3/c1-19(2)10-11-22-15-9-5-8-14-16(15)18(21)13-7-4-3-6-12(13)17(14)20/h3-9H,10-11H2,1-2H3

InChI Key

FJNIEHHQRGYTSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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